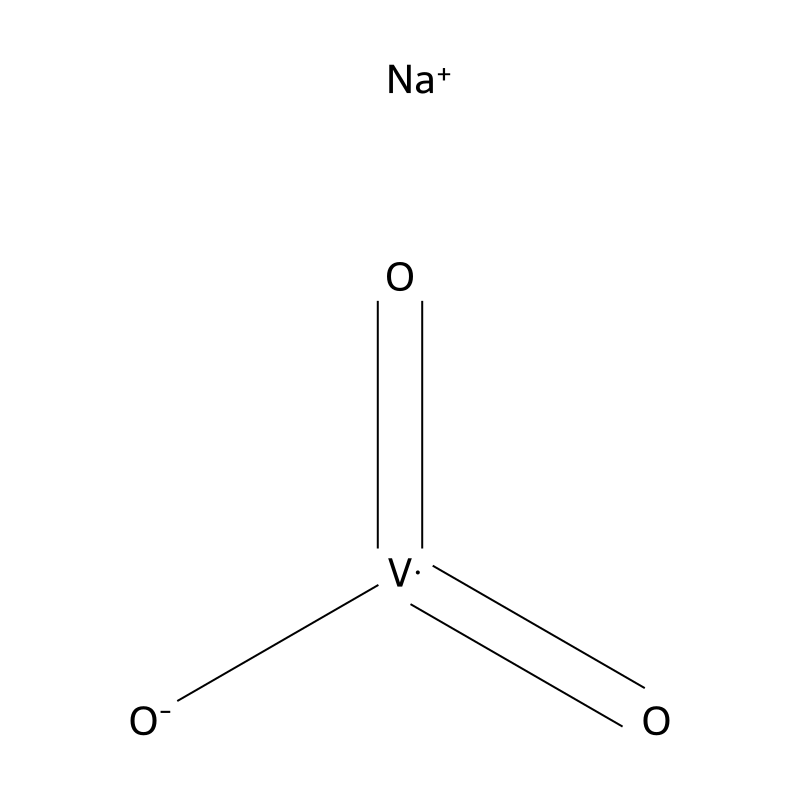

Sodium metavanadate

Na.VO3

NaO3V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na.VO3

NaO3V

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Sodium metavanadate (CAS: 13718-26-8) is a highly water-soluble, crystalline inorganic compound primarily utilized as a versatile vanadium source, a high-performance corrosion inhibitor, and a critical precursor for advanced energy storage materials [1]. Unlike its poorly soluble oxide counterparts, NaVO3 dissolves readily in neutral aqueous media, streamlining downstream liquid-phase processing [2]. Industrially, it is procured for its dual functionality: delivering both sodium and pentavalent vanadium (V5+) in a single stoichiometric matrix. This makes it a highly practical raw material for the synthesis of sodium-ion battery cathodes, the formulation of aqueous redox flow battery electrolytes, and the protection of carbon steel infrastructure in alkanolamine-based CO2 capture systems[1].

Attempting to substitute sodium metavanadate with generic vanadium pentoxide (V2O5) or ammonium metavanadate (NH4VO3) frequently leads to severe process bottlenecks in procurement and manufacturing. V2O5 is notoriously insoluble in neutral water, requiring the addition of harsh acids, strong bases, or prolonged heating to achieve workable concentrations, which increases equipment corrosion and operational costs [1]. While NH4VO3 offers better solubility than V2O5, it releases toxic and corrosive ammonia gas during high-temperature calcination, necessitating costly exhaust scrubbing systems. Furthermore, in solid-state synthesis for sodium-ion batteries, using separate sodium and vanadium sources rather than the pre-integrated NaVO3 matrix often results in poor atomic-level mixing, leading to secondary phase impurities and degraded electrochemical performance[2].

Superior Aqueous Solubility for Liquid-Phase Processing

NaVO3 exhibits exceptionally high solubility in neutral water compared to alternative vanadium sources. At 25°C, the aqueous solubility of NaVO3 is approximately 210 g/L, whereas NH4VO3 achieves only 48 g/L, and V2O5 is virtually insoluble at 0.7 g/L[1]. This 300-fold increase in solubility over V2O5 eliminates the need for aggressive pH adjustments during the preparation of aqueous catalysts and electrolytes [1].

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | ~210 g/L (2.1×10^5 mg/1000 g) |

| Comparator Or Baseline | V2O5 (0.7 g/L) and NH4VO3 (48 g/L) |

| Quantified Difference | ~300x higher than V2O5; ~4.3x higher than NH4VO3 |

| Conditions | Neutral water, 25°C |

High solubility drastically reduces solvent volumes, heating requirements, and the need for corrosive pH modifiers in industrial aqueous processing.

Benchmark Corrosion Inhibition in Alkanolamine Systems

In alkanolamine-based gas sweetening and CO2 capture plants, NaVO3 serves as the industry-standard anodic corrosion inhibitor. In 3.0 kmol/m3 monoethanolamine (MEA) solutions saturated with CO2 at 80°C, the addition of 1000-1300 ppm (0.03-0.05 wt%) NaVO3 reduces the corrosion rate of carbon steel by up to 97%, dropping it from ~136 mpy to less than 1 mpy [1]. Unlike organic inhibitors, which degrade or lose efficiency at higher temperatures, NaVO3 maintains its >90% protection efficiency across fluctuating thermal profiles [1].

| Evidence Dimension | Corrosion rate reduction of carbon steel |

| Target Compound Data | <1 mpy (up to 97% reduction) at 1000-1300 ppm |

| Comparator Or Baseline | Uninhibited MEA solution (~136 mpy) and organic inhibitors (21-92% reduction) |

| Quantified Difference | >90% sustained protection efficiency, outperforming organic alternatives at 80°C |

| Conditions | 3.0 kmol/m3 MEA, 80°C, CO2 saturated |

Procuring NaVO3 ensures maximum infrastructure lifespan and prevents costly downtime in highly corrosive amine-based carbon capture facilities.

Optimized Dual-Source Precursor for Sodium-Ion Battery Cathodes

For the synthesis of sodium vanadium fluorophosphate (NVPF) cathodes, NaVO3 acts as an ideal dual-source precursor, providing both Na+ and V5+ in a pre-mixed atomic matrix. In solvent-free mechanochemical synthesis (high-energy ball milling), NaVO3 yields superior crystallinity and phase purity compared to using V2O5 or Na3VO4 [1]. The pre-existing Na-V bonding network minimizes diffusion distances during solid-state reactions, preventing the formation of unreacted V2O5 cores or interstitial water defects [1].

| Evidence Dimension | Phase purity and crystallinity in mechanochemical synthesis |

| Target Compound Data | High crystallinity, phase-pure target product |

| Comparator Or Baseline | V2O5 + separate Na source |

| Quantified Difference | Eliminates secondary phase impurities and interstitial H2O defects |

| Conditions | Solvent-free high-energy ball milling (HEBM) |

Using NaVO3 streamlines battery material manufacturing by reducing calcination times and ensuring reproducible, high-capacity cathode performance.

Emission-Free Thermal Decomposition for Catalyst Manufacturing

When utilized as a precursor for supported mixed-metal oxide catalysts, NaVO3 offers a distinct environmental and operational advantage over ammonium metavanadate (NH4VO3). While NH4VO3 releases stoichiometric amounts of toxic and corrosive ammonia gas upon calcination above 200°C, NaVO3 decomposes without generating hazardous volatile byproducts [1]. This fundamental difference simplifies the thermal processing workflow and improves workplace safety [1].

| Evidence Dimension | Toxic gas evolution during calcination |

| Target Compound Data | 0% NH3 emissions |

| Comparator Or Baseline | NH4VO3 (releases NH3 gas) |

| Quantified Difference | Complete elimination of ammonia outgassing |

| Conditions | Calcination in air >200°C |

Procuring NaVO3 eliminates the capital expenditure required for ammonia scrubbing infrastructure during the industrial scale-up of vanadium catalysts.

Carbon Capture and Gas Sweetening Infrastructure

NaVO3 is a highly effective choice for protecting carbon steel pipelines and absorption columns in MEA/DEA-based CO2 capture plants, where its high-temperature stability quantitatively outperforms organic corrosion inhibitors [1].

Aqueous-Phase Catalyst and Electrolyte Manufacturing

Due to its ~210 g/L solubility, NaVO3 is selected over V2O5 for formulating aqueous redox flow battery electrolytes and liquid-phase catalyst impregnations, avoiding the need for harsh acidic dissolution [2].

Solid-State Synthesis of Sodium-Ion Battery Cathodes

NaVO3 serves as an efficient dual-source precursor for NVPF and NaV3O8 cathode materials, providing atomic-level mixing that yields higher crystallinity compared to binary V2O5/Na2CO3 mixtures [3].

References

- [1] Industrial & Engineering Chemistry Research. 'Investigation of Low-Toxic Organic Corrosion Inhibitors for CO2 Separation Process Using Aqueous MEA Solvent.'

- [2] Ministry of the Environment, Government of Japan. 'Vanadium and its compounds Chemical Substances Control Law Reference.'

- [3] ScienceOpen. 'Rapid mechanochemical synthesis of polyanionic cathode with improved electrochemical performance for Na-ion batteries.'

Physical Description

Liquid; Water or Solvent Wet Solid

Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 59 of 61 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (18.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (15.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Petroleum Refineries

Vanadate (VO31-), sodium (1:1): ACTIVE